molecular formula C15H26O3 B161203 6-epi-Albrassitriol CAS No. 178456-58-1

6-epi-Albrassitriol

Cat. No. B161203
CAS RN: 178456-58-1
M. Wt: 254.36 g/mol
InChI Key: RWPFZPBMMIWKKY-PAPYEOQZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-epi-Albrassitriol is a natural product derived from Aspergillus sp . It has a molecular formula of C15H26O3 and a molecular weight of 254.37 g/mol . It is a type of sesquiterpenoid and is usually available in powder form .


Synthesis Analysis

The synthesis of 6-epi-Albrassitriol has been carried out starting from an easily available labdane diterpenoid, (+)-larixol . In a two-step procedure, (+)-larixol was converted into 14,15-bisnorlab-7-ene-6,13-dione, which was then submitted to a Norrish type II photochemical degradation yielding drim-7,9(11)-diene-6-one . This compound was treated with OsO4, leading selectively to the formation of drim-7-ene-9,11-diol-6-one . The same compound was obtained by selective epoxidation of the C(9)C(11) double bond in drim-7,9(11)-diene-6-one with monoperphtalic acid . Reduction of the C6-carbonyl group in drim-7-ene-9,11-diol-6-one with LiAlH4 afforded 6-epi-Albrassitriol .


Molecular Structure Analysis

The molecular structure of 6-epi-Albrassitriol consists of 15 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The exact mass is 254.188202 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-epi-Albrassitriol include a Norrish type II photochemical degradation, selective epoxidation, and reduction .


Physical And Chemical Properties Analysis

6-epi-Albrassitriol is a powder . It has a density of 1.1±0.1 g/cm3, a boiling point of 387.5±42.0 °C at 760 mmHg, and a flash point of 178.3±22.5 °C . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis from Larixol : A study detailed the novel synthesis of 6-epi-Albrassitriol from larixol, a readily available labdane diterpenoid. This synthesis involved a series of chemical transformations leading to drim-7-ene-9α,11-diol-6-one, from which 6-epi-Albrassitriol was derived (Vlad et al., 2013).
  • Transformation of Larixol : Another study focused on transforming the side chain of larixol to a functionalized one-carbon moiety, leading to the synthesis of drimanes including 6-epi-Albrassitriol (Lagnel et al., 2000).

properties

IUPAC Name

(1R,4R,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3/t11-,12+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPFZPBMMIWKKY-PAPYEOQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2C(CCCC2(C1(CO)O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-epi-Albrassitriol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-epi-Albrassitriol
Reactant of Route 2
6-epi-Albrassitriol
Reactant of Route 3
6-epi-Albrassitriol
Reactant of Route 4
6-epi-Albrassitriol
Reactant of Route 5
6-epi-Albrassitriol
Reactant of Route 6
6-epi-Albrassitriol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.